

# Spectroscopic Profile of Bis(phenylthio)methane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bis(phenylthio)methane

Cat. No.: B1346630

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This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(phenylthio)methane**, a dithioacetal compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Molecular Structure and Properties

**Bis(phenylthio)methane**, also known as formaldehyde diphenyl mercaptal, possesses the chemical formula  $C_{13}H_{12}S_2$ .<sup>[1][2]</sup> Its structure consists of a central methylene group bonded to two phenylthio (-SPh) moieties.

Key Identifiers:

- CAS Number: 3561-67-9<sup>[1][3][4][5][6]</sup>
- Molecular Weight: 232.36 g/mol <sup>[1][3][5]</sup>
- Appearance: White to light yellow crystalline powder or solid.<sup>[4][6]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data for **Bis(phenylthio)methane**.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Bis(phenylthio)methane** is characterized by signals corresponding to the methylene protons and the protons of the two phenyl rings.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	10H	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )
~4.1-4.4	Singlet	2H	Methylene Protons (CH <sub>2</sub> )

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~135-137	C (ipso, aromatic)
~128-130	CH (ortho/meta, aromatic)
~126-128	CH (para, aromatic)
~39-41	CH <sub>2</sub> (methylene)

Note: The specific chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Bis(phenylthio)methane** will exhibit characteristic absorption bands for C-H and C-S bonds, as well as aromatic C=C stretching.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2920	Weak	Methylene C-H Stretch
~1580, 1480, 1440	Medium-Strong	Aromatic C=C Stretching
~1090, 1025	Medium	Aromatic C-H in-plane bending
~740, 690	Strong	Aromatic C-H out-of-plane bending / C-S Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **Bis(phenylthio)methane** is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
232	High	[M] <sup>+</sup> (Molecular Ion)
123	High	[M - SPh] <sup>+</sup>
109	Medium	[PhS] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols.

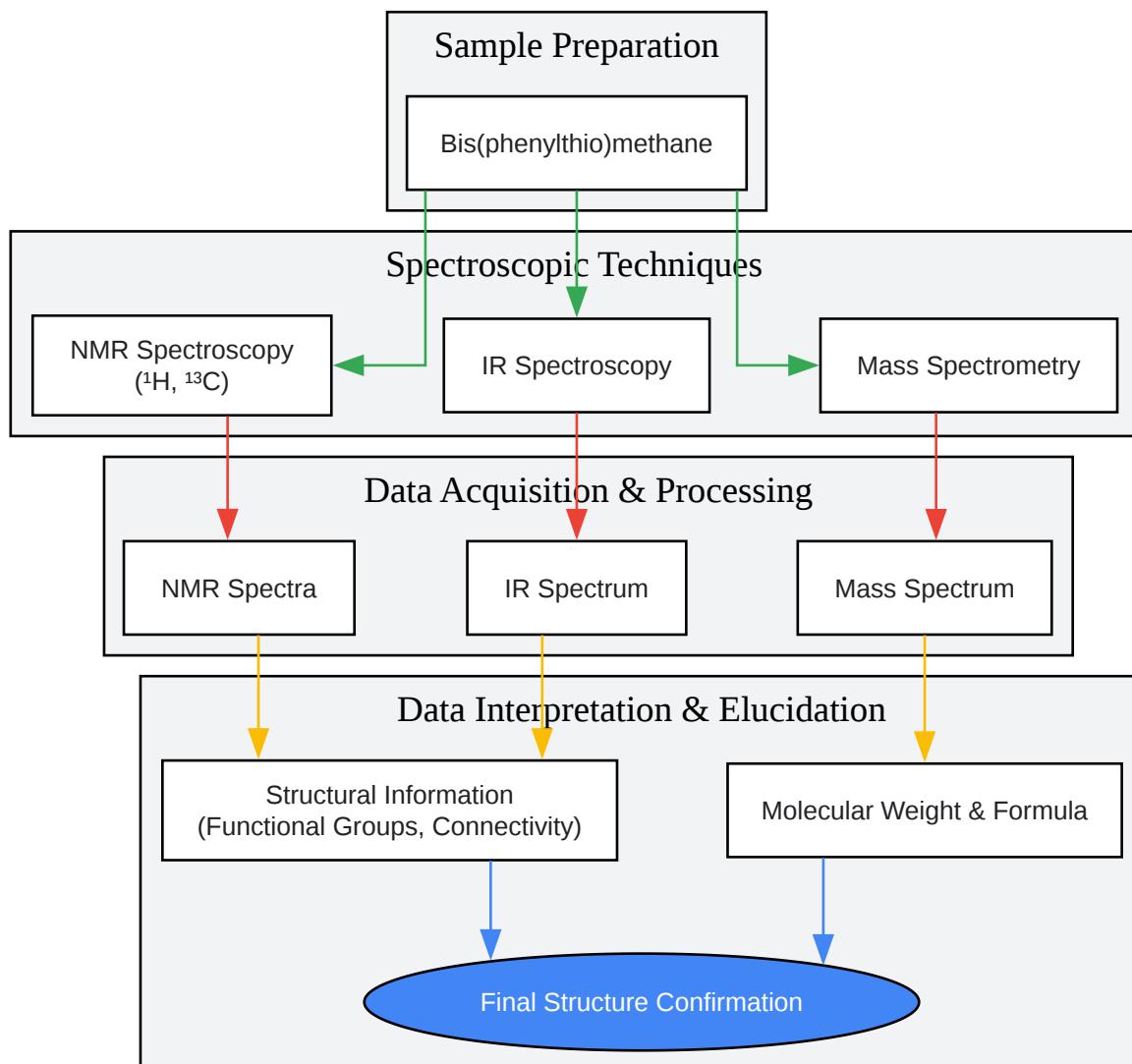
**5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy** A sample of **Bis(phenylthio)methane** is dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), and placed in an NMR tube.<sup>[7]</sup> A high-field NMR spectrometer is used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

**5.2. Infrared (IR) Spectroscopy** The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **Bis(phenylthio)methane**, the spectrum can be recorded by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

**5.3. Mass Spectrometry (MS)** Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Bis(phenylthio)methane**.



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